

Nerol: A Technical Guide to its Properties and Biological Activities

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Compound of Interest

Compound Name: Nerol

Cat. No.: B7767744

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **Nerol**, a naturally occurring monoterpene alcohol. The information is compiled for researchers, scientists, and professionals in drug development, with a focus on its physicochemical data, and emerging therapeutic applications.

Core Physicochemical Properties of Nerol

Nerol, a structural isomer of geraniol, is a colorless liquid with a fresh, sweet, rose-like aroma. It is found in the essential oils of various plants.

Property	Value	References
CAS Number	106-25-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₈ O	
Molecular Weight	154.25 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	224-227 °C	
Flash Point	92-99 °C	
Density	~0.877 g/cm ³ at 20°C	
Solubility	Soluble in alcohols and oils; slightly soluble in water.	

Biological Activities and Mechanisms of Action

Recent studies have highlighted **Nerol**'s potential in various therapeutic areas, including antifungal, anti-inflammatory, and cardioprotective applications.

Antifungal Activity: Induction of Apoptosis in *Aspergillus flavus*

Nerol has demonstrated significant antifungal activity against the pathogenic fungus *Aspergillus flavus*. Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and an overload of intracellular calcium ions (Ca²⁺). This disruption of cellular homeostasis leads to mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.

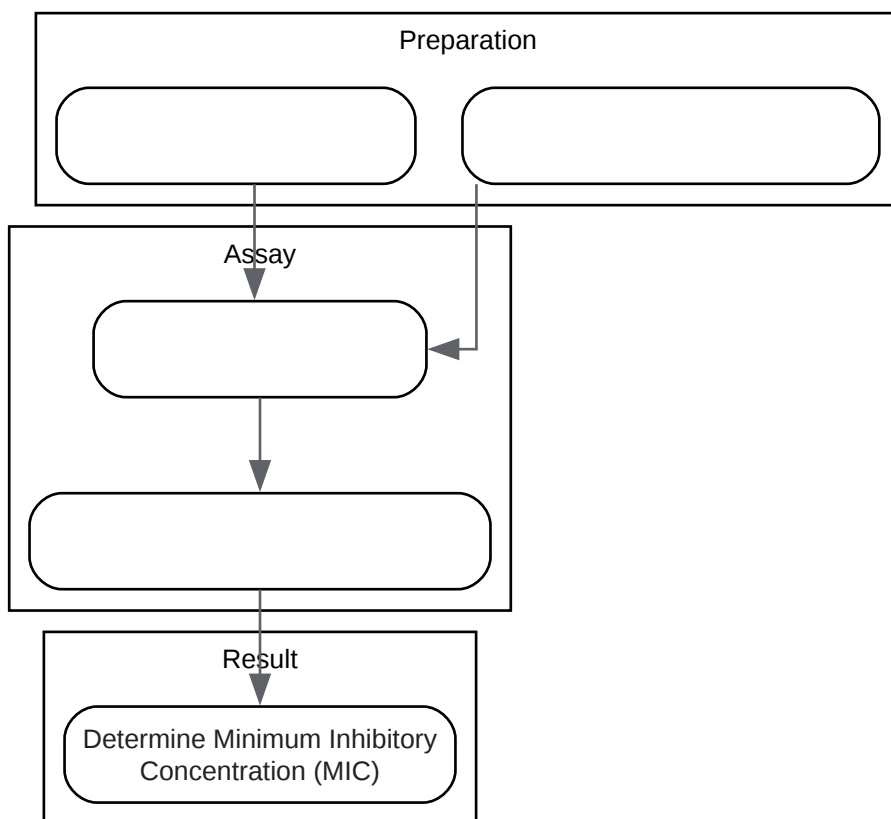
Experimental Protocol: Determination of Antifungal Activity (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **Nerol** against microbial strains.

- **Preparation of Microbial Inoculum:** Culture bacterial or fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in a saline solution, adjusting it to a 0.5

McFarland standard.

- Preparation of **Nerol** Dilutions: Prepare a stock solution of **Nerol** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of **Nerol** in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Incubation: Incubate the microtiter plates at the appropriate temperature and for a duration suitable for the specific microorganism.
- Determination of MIC: The MIC is identified as the lowest concentration of **Nerol** that results in the visible inhibition of microbial growth.

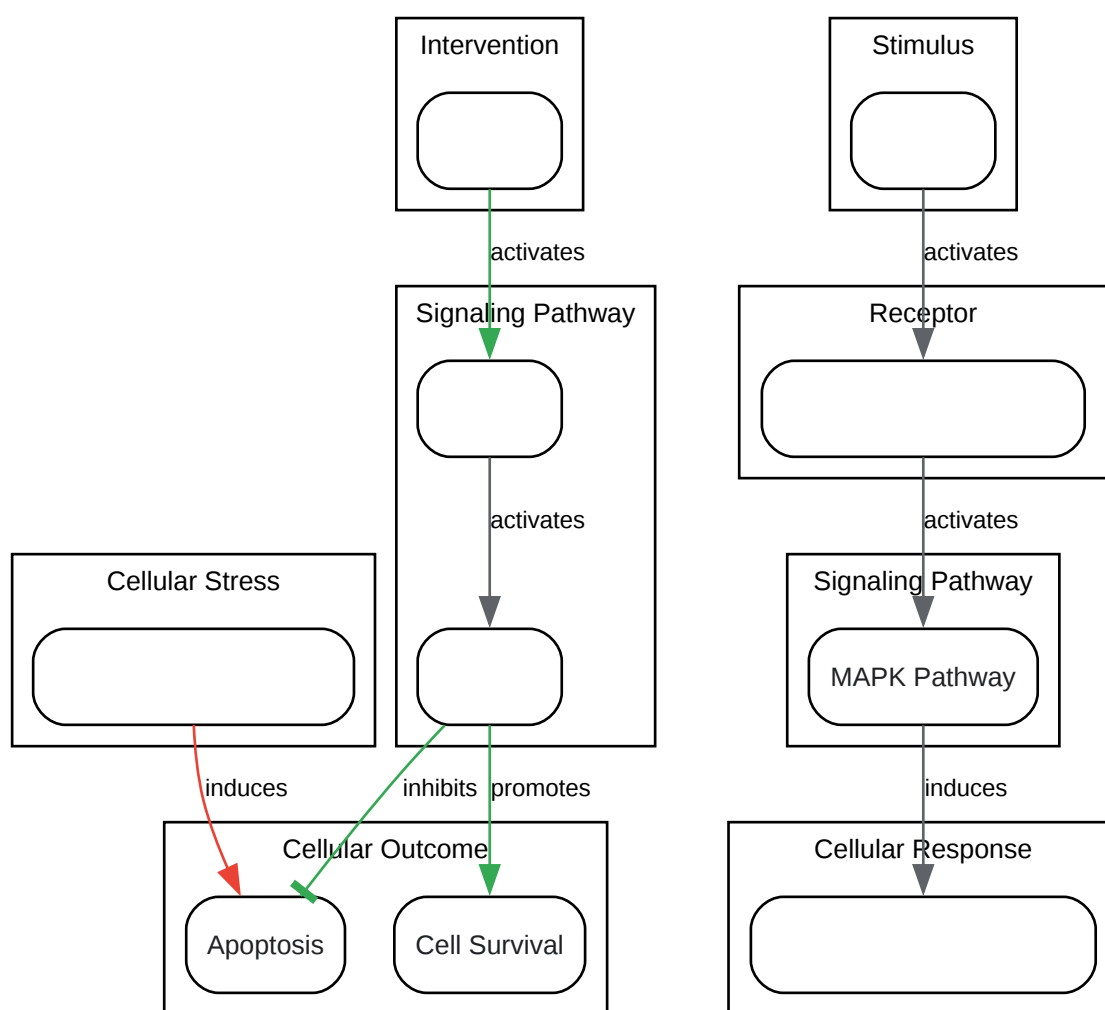


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Workflow for Determining the Minimum Inhibitory Concentration (MIC) of **Nerol**.

Cardioprotective Effects: PI3K/AKT Signaling Pathway

Nerol has been shown to exhibit cardioprotective effects against hypoxia/reoxygenation (H/R)-induced injury in cardiomyocytes. It mitigates apoptosis, lactate dehydrogenase (LDH) release, and ROS production. The underlying mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. Pretreatment with **Nerol** was found to activate this pathway, and the protective effects were abolished by PI3K inhibitors, confirming the pathway's role.



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